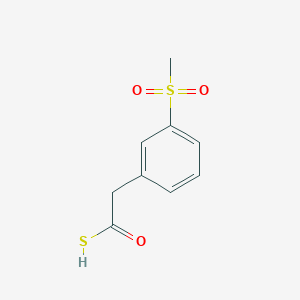
Benzeneethanethioic acid, 3-(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanethioic acid, 3-(methylsulfonyl)- is an organosulfur compound characterized by the presence of a benzene ring, an ethanethioic acid group, and a methylsulfonyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzeneethanethioic acid, 3-(methylsulfonyl)- typically involves the reaction of benzeneethanethioic acid with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzeneethanethioic acid, 3-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzeneethanethioic acid, 3-(methylsulfonyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzeneethanethioic acid, 3-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with target proteins or enzymes, potentially altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Methanesulfonic acid: Similar in structure but lacks the benzene ring and ethanethioic acid group.
Benzenesulfonic acid: Contains a benzene ring and sulfonic acid group but lacks the ethanethioic acid group.
Sulfonamide-based indole analogs: Share the sulfonyl group but have different core structures and biological activities.
Uniqueness: Benzeneethanethioic acid, 3-(methylsulfonyl)- is unique due to its combination of a benzene ring, ethanethioic acid group, and methylsulfonyl substituent.
Propiedades
Fórmula molecular |
C9H10O3S2 |
|---|---|
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
2-(3-methylsulfonylphenyl)ethanethioic S-acid |
InChI |
InChI=1S/C9H10O3S2/c1-14(11,12)8-4-2-3-7(5-8)6-9(10)13/h2-5H,6H2,1H3,(H,10,13) |
Clave InChI |
FYZIHGNCGBOQED-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)CC(=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


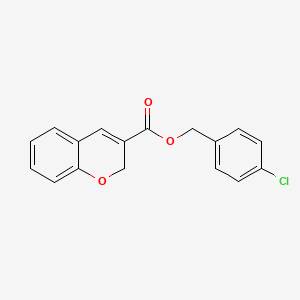
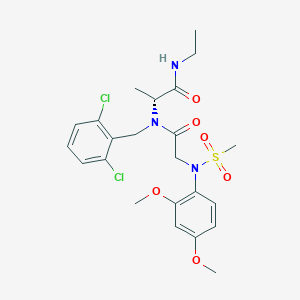
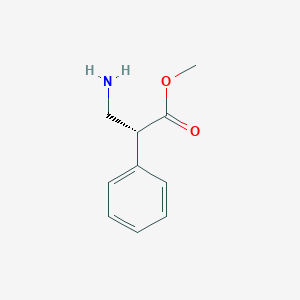
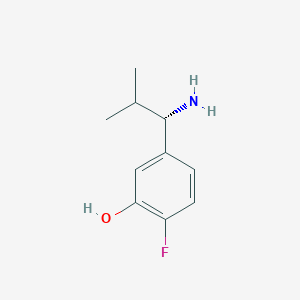
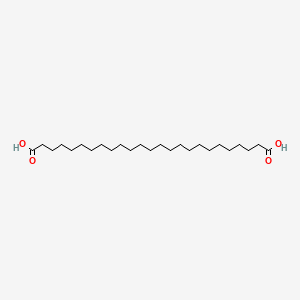
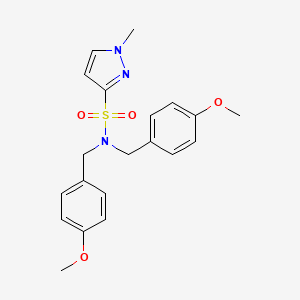
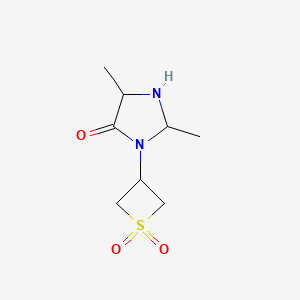
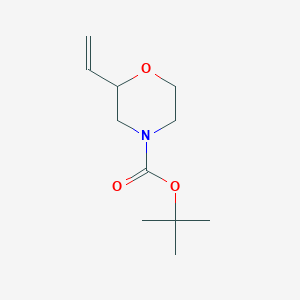
![Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B15220183.png)
![4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15220184.png)
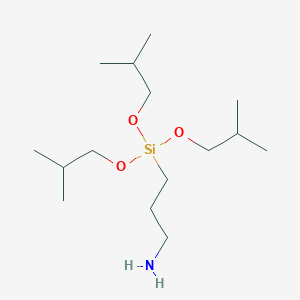
![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15220196.png)
![2-Azaspiro[5.5]undecane hemioxalate](/img/structure/B15220214.png)
![Benzoic acid, 3-[3-(3-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15220222.png)
